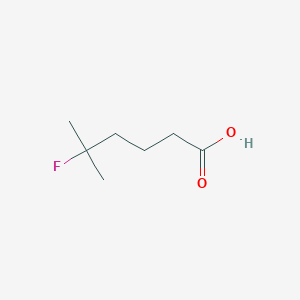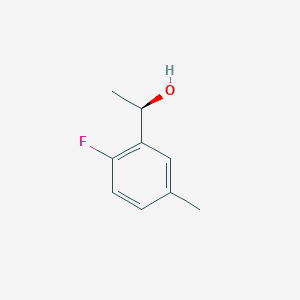
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Chiral catalysts such as BINAP-Ru complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include:
Raw Materials: Fluoro-methylphenyl ketone, chiral reducing agents
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
化学反応の分析
Types of Reactions
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate)
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like sodium methoxide
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
Oxidation: (2-Fluoro-5-methylphenyl)ethanone
Reduction: (1R)-1-(2-Fluoro-5-methylphenyl)ethane
Substitution: (1R)-1-(2-Methoxy-5-methylphenyl)ethan-1-OL
科学的研究の応用
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Investigated for its potential as a ligand in enzyme studies
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in inflammatory pathways
Receptor Binding: Binding to receptors that mediate pain and inflammation
類似化合物との比較
Similar Compounds
- (1R)-1-(2-Fluorophenyl)ethan-1-OL
- (1R)-1-(2-Methylphenyl)ethan-1-OL
- (1R)-1-(2-Chloro-5-methylphenyl)ethan-1-OL
Uniqueness
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
(1R)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChIキー |
URFIFPHJQPTBGO-SSDOTTSWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)F)[C@@H](C)O |
正規SMILES |
CC1=CC(=C(C=C1)F)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)


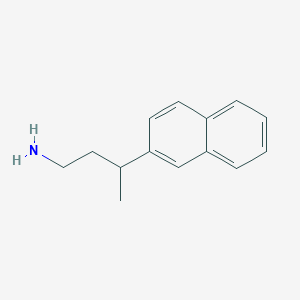
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)

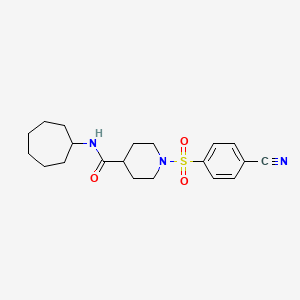
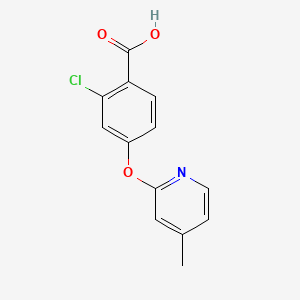
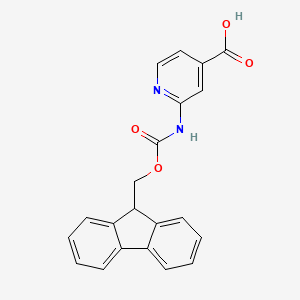
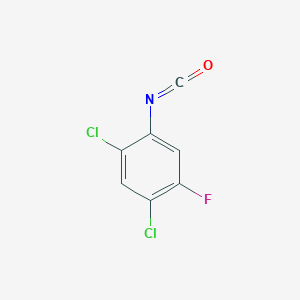
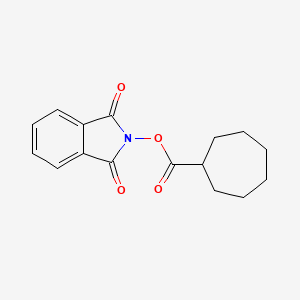
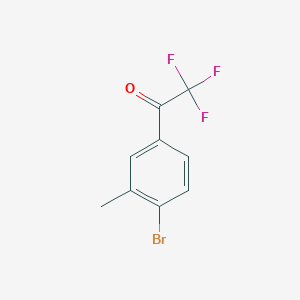
![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
